4-Aminopicolinic acid hydrochloride
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Overview
Description
4-Aminopicolinic acid hydrochloride is a heterocyclic organic compound belonging to the pyridine family. It is characterized by the presence of an amino group at the 4-position and a carboxylic acid group at the 2-position of the pyridine ring, with the hydrochloride salt form enhancing its solubility in water. This compound is widely used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-aminopicolinic acid hydrochloride typically involves the nitration of picolinic acid followed by reduction. The nitration step introduces a nitro group at the 4-position, which is subsequently reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to enhance reaction efficiency and yield. The process involves the controlled addition of reagents and catalysts, maintaining optimal temperature and pressure conditions to ensure high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Aminopicolinic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
4-Aminopicolinic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Mechanism of Action
The mechanism of action of 4-aminopicolinic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group at the 4-position can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the carboxylic acid group can chelate metal ions, affecting various biochemical pathways .
Comparison with Similar Compounds
Picolinic Acid: A derivative of pyridine with a carboxylic acid group at the 2-position.
Nicotinic Acid:
Isonicotinic Acid: Contains a carboxylic acid group at the 4-position of the pyridine ring.
Uniqueness: 4-Aminopicolinic acid hydrochloride is unique due to the presence of both an amino group and a carboxylic acid group on the pyridine ring, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications .
Properties
IUPAC Name |
4-aminopyridine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2.ClH/c7-4-1-2-8-5(3-4)6(9)10;/h1-3H,(H2,7,8)(H,9,10);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUHHMYNWTYPRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693932 |
Source
|
Record name | 4-Aminopyridine-2-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60693932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1291487-29-0 |
Source
|
Record name | 4-Aminopyridine-2-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60693932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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